molecular formula C15H10ClF3N2O4 B4019806 N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide

N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B4019806
M. Wt: 374.70 g/mol
InChI Key: PRENBAOPXKNYOA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring substituted with chloro, nitro, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide typically involves multiple steps:

    Nitration: The starting material, 2-phenylmethoxyphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Chlorination: The nitrated compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.

    Trifluoroacetylation: The chlorinated nitro compound is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, solvents like dimethylformamide or tetrahydrofuran.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(5-chloro-4-amino-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide.

    Substitution: Formation of N-(5-substituted-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide.

    Hydrolysis: Formation of 5-chloro-4-nitro-2-phenylmethoxybenzoic acid.

Scientific Research Applications

N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the trifluoroacetamide group can enhance its binding affinity and specificity. The nitro and chloro groups may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide can be compared with similar compounds such as:

    N-(4-nitrophenyl)-2,2,2-trifluoroacetamide: Lacks the chloro and phenylmethoxy groups, resulting in different chemical and biological properties.

    N-(5-chloro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide:

    N-(5-chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide: Lacks the phenylmethoxy group, leading to differences in solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O4/c16-10-6-11(20-14(22)15(17,18)19)13(7-12(10)21(23)24)25-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRENBAOPXKNYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2NC(=O)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide
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N-(5-chloro-4-nitro-2-phenylmethoxyphenyl)-2,2,2-trifluoroacetamide
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